KM91104

Übersicht

Beschreibung

KM91104 is a cell-permeable inhibitor of V-ATPase, specifically targeting the interaction between V-ATPase subunit A3 and subunit B2. It has a molecular formula of C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol . This compound is primarily used in scientific research and has shown significant potential in various biological and chemical applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von KM91104 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung unter Verwendung standardmäßiger organisch-chemischer Techniken synthetisiert wird, einschließlich Kondensationsreaktionen und Reinigungsprozessen .

Industrielle Produktionsmethoden

This compound wird im industriellen Maßstab unter Verwendung optimierter Synthesewege hergestellt, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Produktionsprozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Integrität und Wirksamkeit der Verbindung zu erhalten. Die Verbindung wird typischerweise bei -20 °C in Pulverform und bei -80 °C in Lösungsmittelform gelagert, um die Stabilität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

KM91104 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen:

Oxidationsmittel: Wie Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid und Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Halogene und Nukleophile

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel können Oxidationsreaktionen verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Reihe von substituierten Verbindungen hervorbringen können .

Wissenschaftliche Forschungsanwendungen

Cancer Research

KM91104 has been investigated for its potential in cancer therapy due to its ability to disrupt v-ATPase activity, which is linked to tumor progression and metastasis.

- Wnt Signaling Pathway Inhibition : Research indicates that this compound can inhibit Wnt/β-catenin signaling, which is often hyperactivated in gastrointestinal cancers. This inhibition may suppress tumorigenesis, making it a candidate for therapeutic strategies against these cancers .

- Oligodendroglial Cell Differentiation : this compound has been shown to neutralize the negative effects of the human endogenous retrovirus type W (HERV-W) on oligodendroglial cell differentiation, suggesting its potential role in multiple sclerosis-related therapies .

Fibrosis Research

The compound has demonstrated efficacy in modulating fibrogenic processes:

- Hepatic Stellate Cells (HSCs) : Studies have shown that this compound treatment leads to a downregulation of pro-fibrogenic markers in activated HSCs. This suggests its potential use in treating liver fibrosis by inhibiting the activation of these cells and altering their metabolic profile .

Bone Metabolism

This compound's impact on bone health is notable:

- Inhibition of Osteoclast Activity : Research indicates that this compound inhibits osteoclast bone resorption, which is critical for maintaining bone homeostasis. This effect could be beneficial in treating conditions such as osteoporosis and rheumatoid arthritis .

Experimental Models

- In vitro studies using RAW 264.7 cells demonstrated that this compound effectively inhibited osteoclast differentiation and activity, providing insights into its potential use for bone-related diseases .

Summary of Findings

The diverse applications of this compound across different fields underscore its significance as a research tool and potential therapeutic agent:

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Cancer Research | Inhibits Wnt signaling; affects oligodendrocyte differentiation | Potential therapeutic strategy for cancers and MS |

| Fibrosis Research | Downregulates pro-fibrogenic markers in HSCs | Possible treatment for liver fibrosis |

| Bone Metabolism | Inhibits osteoclast activity | Therapeutic potential for osteoporosis |

Wirkmechanismus

KM91104 exerts its effects by specifically inhibiting the V-ATPase enzyme, which is responsible for proton transport across cellular membranes. The compound targets the interaction between the A3 and B2 subunits of V-ATPase, leading to the disruption of proton transport and subsequent cellular effects. This inhibition affects various cellular processes, including pH regulation, ion transport, and metabolic activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

KM91104 wird mit anderen V-ATPase-Inhibitoren verglichen, wie z. B.:

Bafilomycin: Ein weiterer bekannter V-ATPase-Inhibitor mit einem anderen Wirkmechanismus.

Concanamycin A: Ein Makrolid-Antibiotikum, das die V-ATPase hemmt, indem es an die Untereinheiten des Enzyms bindet.

Einzigartigkeit

This compound ist einzigartig durch seine spezifische Ausrichtung auf die A3-B2-Untereinheit-Wechselwirkung der V-ATPase, die es von anderen Inhibitoren wie Bafilomycin und Concanamycin A unterscheidet. Diese Spezifität ermöglicht eine präzisere Modulation der V-ATPase-Aktivität und potenziell weniger Off-Target-Effekte .

Biologische Aktivität

KM91104 is a benzyhydrazide derivative that has garnered attention for its biological activity, particularly in the context of osteoclast function and potential therapeutic applications in bone-related diseases. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, effects on cellular processes, and implications for therapeutic development.

This compound primarily functions as an inhibitor of the vacuolar H+-ATPase (v-ATPase) complex, specifically targeting the interaction between the a3-B2 subunits. This inhibition disrupts osteoclast resorption activity without affecting cell viability or differentiation. The compound was found to inhibit bone resorption in various in vitro models, including RAW 264.7 macrophages and bone marrow mononuclear (BMM) cells, at micromolar concentrations .

Inhibition of Osteoclast Activity

- Cell Viability : Research indicates that this compound does not exhibit cytotoxic effects on RAW 264.7 cells, maintaining cell viability even at concentrations that inhibit osteoclast resorption .

- Osteoclastogenesis : The compound does not interfere with the differentiation of osteoclasts from precursor cells induced by RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand), suggesting a specific action on resorption rather than differentiation .

- Bone Resorption : this compound effectively reduces the resorptive capacity of osteoclasts, as demonstrated in assays measuring mineralized matrix degradation .

Data Summary

The following table summarizes the key experimental results related to this compound's biological activity:

| Parameter | Observation |

|---|---|

| Cell Line | RAW 264.7 |

| Concentration Range | Micromolar |

| Effect on Cell Viability | No cytotoxicity observed |

| Effect on Osteoclastogenesis | No inhibition of differentiation noted |

| Effect on Bone Resorption | Significant reduction in resorptive activity |

Therapeutic Potential

The ability of this compound to selectively inhibit osteoclast activity positions it as a potential candidate for developing anti-resorptive therapies aimed at conditions such as osteoporosis. The selective nature of its action—preserving osteoclast viability while inhibiting their function—aligns with the need for safer alternatives to current anti-resorptive agents that often have broader systemic effects .

Comparative Studies

In comparative studies with other compounds like luteolin, this compound has shown similar efficacy in inhibiting osteoclast resorption but with distinct mechanisms. While luteolin affects multiple pathways, this compound specifically targets v-ATPase interactions, offering a more focused therapeutic approach .

Eigenschaften

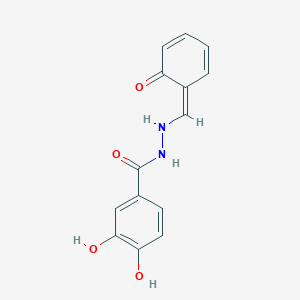

IUPAC Name |

3,4-dihydroxy-N-[(2-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-11-4-2-1-3-10(11)8-15-16-14(20)9-5-6-12(18)13(19)7-9/h1-8,17-19H,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVYHPUGEQGQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304481-60-5 | |

| Record name | 304481-60-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.